
Leniolisib phosphate
Vue d'ensemble
Description
Le Lénolisib phosphate est un inhibiteur sélectif de la phosphoinositide 3-kinase delta (PI3Kδ). Il est principalement utilisé pour le traitement du syndrome d’activation de la phosphoinositide 3-kinase delta (APDS), une immunodéficience primaire rare causée par des mutations dans les gènes PIK3CD ou PIK3R1 . Ce composé est commercialisé sous le nom de marque Joenja et a été approuvé pour un usage médical aux États-Unis en mars 2023 .
Méthodes De Préparation
. Les méthodes de production industrielle du Lénolisib phosphate ne sont pas largement documentées, mais elles impliquent généralement des procédés de synthèse organique en plusieurs étapes qui garantissent la pureté et l’efficacité du produit final.
Analyse Des Réactions Chimiques
Le Lénolisib phosphate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les réactifs courants comprennent les agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le Lénolisib phosphate a un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome
Leniolisib phosphate is primarily indicated for the treatment of APDS in patients aged 12 years and older. The clinical efficacy of leniolisib has been demonstrated through several pivotal studies:
- Phase 3 Randomized Controlled Trial : A study involving 31 patients showed that those treated with leniolisib experienced significant reductions in lymph node size and improvements in immune cell profiles compared to placebo. Specifically, the treatment led to a 62.7% reduction in lymphadenopathy and a notable increase in naïve B cells by 37.3 percentage points (p=0.0002) .
- Long-Term Open-Label Extension Study : In a follow-up study with 37 patients over five years, leniolisib maintained its efficacy, demonstrating continued reductions in lymphadenopathy and spleen volume while also improving overall immune function .
Safety Profile
This compound has shown a favorable safety profile, with most adverse events classified as mild (grades 1-3). In clinical trials, serious adverse events were rare and not deemed related to the medication . The drug's tolerability was further confirmed in long-term studies where no significant safety concerns were raised over extended use .
Efficacy Outcomes
The following table summarizes key efficacy outcomes from clinical studies involving this compound:
Study Type | Patient Count | Reduction in Lymph Node Size (%) | Increase in Naïve B Cells (%) | Spleen Volume Reduction (cm³) |
---|---|---|---|---|
Phase 3 RCT | 31 | 62.7% | 37.3% | -186 cm³ |
Open-Label Extension Study | 37 | Continued reduction | Sustained increase | -37.6% |
Immunological Improvements
This compound has been associated with various immunological benefits:
- Increased Naïve B Cells : The percentage of naïve B cells significantly increased from baseline levels, indicating improved immune reconstitution.
- Reduced Serum Immunoglobulin M Levels : Patients treated with leniolisib exhibited lower serum immunoglobulin M levels compared to those receiving placebo .
Case Study 1: Patient Response to Leniolisib
A patient diagnosed with APDS received this compound for three months. Post-treatment evaluations revealed:
- Lymphadenopathy : A marked reduction in lymph node size by approximately 70%.
- Immune Function : Normalization of key immune cell subsets, including an increase in naïve B cells from 15% to over 50%.
Case Study 2: Long-Term Efficacy
In a long-term follow-up of a cohort of patients treated with this compound for over two years:
- Annual Infection Rates : Patients experienced significantly reduced annualized infection rates (p=0.004).
- Quality of Life Improvements : Many reported enhanced quality of life due to fewer infections and improved physical health.
Mécanisme D'action
Le Lénolisib phosphate exerce ses effets en inhibant sélectivement l’enzyme PI3Kδ. Cette inhibition bloque la production de phosphatidylinositol-3,4,5-trisphosphate (PIP3), une molécule de signalisation impliquée dans l’activation de la voie AKT . En bloquant cette voie, le Lénolisib phosphate aide à normaliser la fonction immunitaire, réduisant la lymphoprolifération et améliorant les sous-populations de cellules immunitaires .
Comparaison Avec Des Composés Similaires
Le Lénolisib phosphate est unique par sa haute sélectivité pour PI3Kδ. Les composés similaires comprennent :
Idelalisib : Un inhibiteur de PI3Kδ de première génération utilisé pour le traitement de la leucémie lymphoïde chronique.
Copanlisib : Un inhibiteur de PI3Kα et PI3Kδ utilisé pour le traitement du lymphome folliculaire récidivant.
Alpelisib : Un inhibiteur de PI3Kα utilisé pour le traitement du cancer du sein muté en PIK3CA.
Le Lénolisib phosphate se distingue par son ciblage spécifique de PI3Kδ, ce qui le rend particulièrement efficace pour traiter l’APDS.
Activité Biologique
Leniolisib phosphate, marketed under the trade name Joenja, is a novel therapeutic agent primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS). This compound functions as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a critical role in immune cell signaling. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Leniolisib exerts its biological effects by selectively inhibiting the PI3Kδ isoform. The PI3Kδ pathway is crucial for the activation and proliferation of B and T lymphocytes. In patients with APDS, gain-of-function mutations in the p110δ subunit lead to hyperactivation of this pathway, resulting in immune dysregulation characterized by lymphoproliferation and increased susceptibility to infections.
- Inhibition Profile : Leniolisib demonstrates a high selectivity for PI3Kδ over other isoforms:
This selectivity allows leniolisib to effectively reduce aberrant signaling without significantly affecting other pathways.
Pharmacodynamics
In vitro studies indicate that leniolisib reduces phosphorylated Akt (pAkt) levels in a dose-dependent manner. Clinical trials have shown that treatment with leniolisib leads to significant reductions in pAkt-positive B cells, with an estimated reduction of approximately 80% at a steady-state dose of 70 mg twice daily .
Key Findings from Clinical Trials:
- Reduction in Lymphoproliferation : A placebo-controlled study involving 31 patients demonstrated a significant reduction in lymph node size (62.7%) and spleen volume (37.6%) after treatment with leniolisib compared to placebo .
- Normalization of Immune Parameters : Treatment resulted in normalization of immune cell subsets and a decrease in inflammatory markers such as interferon γ and tumor necrosis factor .
Case Studies
A notable case study involved a cohort of patients with APDS who received leniolisib over a 12-week period. The results highlighted:
- Immunological Improvements : Patients exhibited normalization of circulating transitional and naive B cells.
- Clinical Outcomes : All participants showed amelioration of lymphoproliferation, with reductions in lymph node sizes ranging from 26% to 57% and spleen volumes from 13% to 65% .
Safety Profile
Leniolisib has been reported to have a favorable safety profile. Adverse events observed during clinical trials were predominantly mild (grades 1–3), including transient gastrointestinal symptoms and mild liver enzyme elevations . Continuous monitoring post-approval will ensure ongoing assessment of its safety.
Summary Table of Biological Activity
Parameter | Observation |
---|---|
Selectivity (IC50) | PI3Kδ: 11 nM; PI3Kα: 22-fold higher |
Reduction in pAkt-positive B cells | ~80% at steady state (70 mg BID) |
Lymph node size reduction | 62.7% vs. placebo |
Spleen volume reduction | 37.6% vs. placebo |
Common adverse events | Mild gastrointestinal symptoms |
Propriétés
Numéro CAS |
1354691-97-6 |
---|---|
Formule moléculaire |
C21H28F3N6O6P |
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one;phosphoric acid |
InChI |
InChI=1S/C21H25F3N6O2.H3O4P/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14;1-5(2,3)4/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28);(H3,1,2,3,4)/t13-;/m0./s1 |
Clé InChI |
XXEDEGOAYSGNPS-ZOWNYOTGSA-N |
SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
SMILES isomérique |
CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
SMILES canonique |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F.OP(=O)(O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Leniolisib phosphate; Leniolisib monophosphate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.